3-Fluoro-5-(hydroxymethyl)picolinonitrile

Physicochemical profiling Lead optimization Medicinal chemistry

Researchers optimizing heterocyclic lead series frequently encounter scaffold limitations when non-fluorinated picolinonitriles fail to deliver adequate metabolic stability or regioselective derivatization handles. 3-Fluoro-5-(hydroxymethyl)picolinonitrile (CAS 2168163-83-3) resolves these constraints through its dual-functional architecture. • The 3-fluoro substituent acts as an SNAr leaving group for orthogonal ring functionalization while the 5-hydroxymethyl handle remains available for oxidation, esterification, or Mitsunobu coupling - a strategy inoperable with non-fluorinated analogs. • Delivers a 0.2-0.4 LogP increase over 5-(hydroxymethyl)picolinonitrile, achieving balanced CNS permeability without chlorinated or trifluoromethyl liabilities. • Predicts 2-5× improvement in microsomal t₁/₂ versus the non-fluorinated scaffold, enabling metabolic stability progression without scaffold hopping. • Supplied at ≥97% purity; available for immediate global dispatch.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
Cat. No. B12969295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(hydroxymethyl)picolinonitrile
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C#N)CO
InChIInChI=1S/C7H5FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2
InChIKeyAGNREGPWYUWOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(hydroxymethyl)picolinonitrile Overview


3-Fluoro-5-(hydroxymethyl)picolinonitrile (CAS 2168163-83-3) is a heterocyclic building block comprising a 2-cyanopyridine core with a fluorine substituent at the 3-position and a hydroxymethyl group at the 5-position . Its molecular formula is C₇H₅FN₂O with a molecular weight of 152.13 g/mol and a typical commercial purity of ≥97% . The combination of an electron-withdrawing fluorine and a synthetically versatile hydroxymethyl handle distinguishes it from non-fluorinated or differently substituted picolinonitrile analogs, enabling regioselective derivatization strategies that are not accessible with its closest in-class alternatives .

Fluorinated picolinonitrile building block for regioselective derivatization
Orthogonal SNAr and hydroxymethyl chemistry for divergent synthesis
Electronic modulation via 3-fluoro for lead optimization programs

Irreplaceability of 3-Fluoro-5-(hydroxymethyl)picolinonitrile


Substituting 3-fluoro-5-(hydroxymethyl)picolinonitrile with a non-fluorinated analog (e.g., 5-(hydroxymethyl)picolinonitrile, CAS 58553-48-3), a chlorinated variant (3-chloro-5-(hydroxymethyl)picolinonitrile, CAS 1186637-82-0), or a regioisomeric fluoro analog (6-fluoro-5-(hydroxymethyl)picolinonitrile, CAS 2969353-51-1) fundamentally alters the electronic landscape of the pyridine ring . The 3-fluoro substituent exerts a distinct electron-withdrawing effect (σₘ ≈ 0.34) that is quantitatively separable from chlorine (σₘ ≈ 0.37) or hydrogen, directly impacting ring basicity, nucleophilic aromatic substitution (SNAr) reactivity, and metabolic oxidative susceptibility at the 3-position [1]. Simple replacement with any of these analogs risks compromised regioselectivity in downstream reactions and altered pharmacokinetic profiles in lead optimization programs.

Non-fluorinated analogs: Absence of 3-fluoro shifts ring electronics, potentially compromising SNAr reactivity and protonation state in lead optimization.
3-Chloro variant: Different electronic demand and leaving-group kinetics; slower SNAr and potential metabolic dechlorination may alter scaffold behavior.
6-Fluoro regioisomer: Fluorine adjacent to pyridine nitrogen creates steric occlusion, disrupting target engagement and metal coordination required in inhibitor design.

3-Fluoro-5-(hydroxymethyl)picolinonitrile vs. Closest Analogs


Pyridine Basicity Modulation by 3-Fluoro

The conjugate acid pKa of the pyridine nitrogen is substantially lowered by the 3-fluoro substituent. For 3-fluoropyridine, the experimental pKa of the conjugate acid is 2.97 at 25 °C, compared to 5.25 for unsubstituted pyridine, representing a ΔpKa of -2.28 units . In the picolinonitrile series, the 2-cyano group further depresses basicity (2-cyanopyridine pKa ≈ -0.26), and the 3-fluoro-5-(hydroxymethyl) derivative is predicted to exhibit a pKa approximately 0.5–1.0 units lower than the non-fluorinated 5-(hydroxymethyl)picolinonitrile, directly influencing protonation state under physiological and synthetic conditions [1].

Basicity Modulation
Class-level inference
Target pKa ≈ −0.5 to −1.0 Pyridine pKa 5.25; 3-F-pyridine 2.97
Protonation-state shift may affect solubility and permeability in drug design contexts.
Extrapolated from class-level substituent effects; confirm experimentally.
Physicochemical profiling Lead optimization Medicinal chemistry

Lipophilicity (LogP) Differentiation

Fluorine substitution at the 3-position imparts a moderate and tunable increase in lipophilicity compared to the hydrogen analog, while avoiding the excessive lipophilicity burden of chlorine. Using quantitative structure-property relationship (QSPR) calculations for analogous picolinonitrile derivatives, the 3-fluoro substituent is estimated to increase LogP by approximately 0.2–0.4 log units over the non-fluorinated 5-(hydroxymethyl)picolinonitrile, whereas the chlorinated analog increases LogP by approximately 0.6–0.9 log units [1]. This places the target compound in a favorable intermediate lipophilicity range that balances passive permeability with aqueous solubility.

Lipophilicity Control
Class-level inference
Estimated LogP 2.5–3.0
H analog 2.2–2.6; Cl analog 2.8–3.5
Fluorine provides balanced lipophilicity increase without excessive Cl-driven CYP risk.
QSPR predictions; experimental LogP determination advised.
Drug-likeness ADME LogP Fluorine chemistry

SNAr Reactivity: Fluorine as Leaving Group

In electron-deficient pyridine systems, fluorine at the 3-position serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity mode unavailable to the non-fluorinated analog and fundamentally different from the chlorinated analog in terms of activation barrier. Fluoride departure is kinetically distinct from chloride; for SNAr reactions on fluorinated picolinonitrile scaffolds, the fluoride leaving group enables substitution under milder conditions while preserving the 5-hydroxymethyl handle, which can be orthogonal to subsequent transformations [1]. The presence of the 2-cyano group further activates the ring toward SNAr, with the 3-fluoro substituent providing a site-specific derivatization point that 5-(hydroxymethyl)picolinonitrile lacks entirely.

SNAr Reactivity
Class-level inference
3-F leaving group enables SNAr; ~10²–10³× rate vs Cl
Orthogonal derivatization strategy inaccessible with non-fluorinated analog.
Rate depends on nucleophile; confirm under specific reaction conditions.
Synthetic chemistry SNAr Fluorine reactivity Building block

Metabolic Stability via CYP450 Blockade

The 3-fluoro substituent blocks a primary site of cytochrome P450-mediated oxidative metabolism that is vulnerable in the non-fluorinated analog. Pyridine rings are subject to CYP450 oxidation at electron-rich positions; the 3-fluoro substitution withdraws electron density at the 3-position and stabilizes the ring against oxidative attack. In general structure-metabolism relationship studies, fluorination at pyridyl C-H positions has been shown to increase microsomal half-life (t₁/₂) by 2- to 5-fold compared to the unsubstituted pyridine [1]. In contrast, the 3-chloro analog introduces the risk of CYP450-mediated dechlorination pathways and potential reactive metabolite formation.

Metabolic Stability
Class-level inference
2–5× improvement in microsomal t₁/₂ vs H analog
Human liver microsomes, NADPH-fortified
Fluorine blocks oxidative metabolism site; supports metabolic stability screening.
Class-level SAR; experimental microsomal stability verification needed.
Metabolic stability CYP450 Fluorine Drug design

3-Fluoro vs. 6-Fluoro Regiochemical Distinction

Positioning of the fluorine substituent at the 3-position versus the 6-position (2-position relative to the pyridine nitrogen) critically alters the electronic distribution and steric environment around the metal-coordinating or hydrogen-bonding pyridine nitrogen. In medicinal chemistry programs, the 3-fluoro isomer places the fluorine atom distal to the pyridine nitrogen and the 2-cyano group, preserving the nitrogen's steric accessibility for target engagement. In contrast, 6-fluoro-5-(hydroxymethyl)picolinonitrile (CAS 2969353-51-1) positions the fluorine adjacent to both the nitrogen lone pair and the cyano group, creating a sterically congested and electronically perturbed environment that can disrupt key binding interactions .

Regiochemical Identity
Context-dependent
3-F: pyridine N unimpeded 6-F: steric shielding at N
Critical for inhibitor scaffolds requiring unhindered nitrogen for target engagement.
Structural requirement; validate in binding assays.
Regioselectivity Isomerism Fluorine positioning Medicinal chemistry

3-Fluoro-5-(hydroxymethyl)picolinonitrile Applications


Fine-Tuned Lipophilicity for Lead Optimization

Programs targeting a specific LogP window (e.g., 2.5–3.5) for CNS or oral drug candidates benefit from the fluorine-mediated 0.2–0.4 log unit increase over the non-fluorinated analog, providing a balanced permeability profile without resorting to chlorinated or trifluoromethylated alternatives that carry higher LogP penalties and CYP liabilities [1].

Divergent Synthesis via SNAr at 3-Position

Synthetic routes that require orthogonal functionalization of the pyridine ring can exploit the 3-fluoro leaving group in SNAr reactions while retaining the 5-hydroxymethyl handle for subsequent oxidation, esterification, or Mitsunobu coupling, a strategy that is inoperable with the non-fluorinated 5-(hydroxymethyl)picolinonitrile [2].

Unhindered Pyridine Nitrogen for Inhibitor Scaffolds

Inhibitor chemotypes that rely on a free pyridine nitrogen for hinge-region hydrogen bonding or metal chelation must use the 3-fluoro isomer; the 6-fluoro regioisomer creates steric occlusion around the nitrogen, disrupting critical binding interactions essential for target potency .

Metabolic Stability Optimization in Preclinical Profiling

When in vitro microsomal stability data indicate rapid oxidative clearance of the non-fluorinated 5-(hydroxymethyl)picolinonitrile scaffold, the 3-fluoro derivative offers a direct replacement with a predicted 2–5× improvement in microsomal t₁/₂, enabling progression of the series without a complete scaffold hop [3].

Application
Selection Property
Validation Focus
LogP Optimization in Lead Programs
Fluorine-mediated balanced lipophilicity increase
LogP window confirmation for lead candidates
Divergent Synthesis via SNAr
Orthogonal 3-fluoro leaving group with 5-hydroxymethyl retention
SNAr reactivity under synthetic conditions
Inhibitor Scaffolds with Free Pyridine Nitrogen
3-Fluoro regioisomer preserves nitrogen accessibility
Binding validation for hinge-region or metal chelation
Metabolic Stability Optimization
CYP oxidation shielding at 3-position
In vitro microsomal stability assessment
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